molecular formula C15H15F2NO2S B2829580 N-(2,4-difluorophenyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 346696-71-7

N-(2,4-difluorophenyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B2829580
CAS RN: 346696-71-7
M. Wt: 311.35
InChI Key: HANSYHXUYSIMIX-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2,4,6-trimethylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as Diflunisal, and it belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). However,

Scientific Research Applications

Antimicrobial Activities

N-Benzyl-2,4-dinitrobenzenesulfonamide, a compound related to N-(2,4-difluorophenyl)-2,4,6-trimethylbenzenesulfonamide, showed promising inhibitory activity against Mycobacterium tuberculosis, exhibiting a higher potency than the clinical agent isoniazid (Malwal et al., 2012). This highlights the potential of sulfonamide derivatives in developing novel antimycobacterial agents.

Chemical Synthesis Methods

Research has also explored the use of sulfonamide derivatives in synthetic chemistry, for instance, in the preparation of nitriles from carboxylic acids through a reaction that involves a Smiles rearrangement, showcasing the versatility of sulfonamides in organic synthesis (Huber & Bartsch, 1998).

Structural and Functional Properties

A study on N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, a molecule structurally similar to the one of interest, provided insight into its structural characterization and computational analysis, revealing its potential for interacting with proteins, which could have implications for drug design and material science (Murthy et al., 2018).

Novel Synthesis and Applications

Further research into sulfonamides includes the development of new compounds through innovative synthetic routes, such as the Ag-assisted fluorination of unprotected 4,6-disubstituted 2-aminopyrimidines, leading to derivatives with potential applications in medicinal chemistry and drug discovery (Wang et al., 2017).

Mechanism of Action

Target of Action

The compound N-(2,4-difluorophenyl)-2,4,6-trimethylbenzenesulfonamide primarily targets Carbonic Anhydrase 2 . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide. Additionally, it has been identified that the compound may also target mTOR, EGFR, iNOS, MAP2K1, FGFR, and TGFB1 .

Mode of Action

The compound interacts with its targets, leading to changes in their function. . This inhibition prevents photosynthesis, leading to plant death .

Biochemical Pathways

The affected pathways include those associated with the targets mentioned above. For instance, the mTOR pathway is involved in cell growth and metabolism, while the EGFR pathway plays a role in cell proliferation and survival . The inhibition of these pathways can lead to downstream effects such as cell death or growth inhibition .

Pharmacokinetics

It is known that the compound is stable in air up to its melting point . More research is needed to fully understand the compound’s pharmacokinetic properties and their impact on bioavailability.

Result of Action

The compound’s action results in the inhibition of photosynthesis, leading to plant death . In the context of cancer research, the compound has shown selective antiproliferative and cytotoxic preferences for certain human tumor cell lines .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it has been noted that the compound may be moderately persistent in soil systems and very persistent in aquatic systems depending on local conditions .

properties

IUPAC Name

N-(2,4-difluorophenyl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO2S/c1-9-6-10(2)15(11(3)7-9)21(19,20)18-14-5-4-12(16)8-13(14)17/h4-8,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANSYHXUYSIMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(C=C(C=C2)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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